![molecular formula C17H12ClF3N2O3S B2959234 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide CAS No. 850932-27-3](/img/structure/B2959234.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide” is a small molecule with the chemical formula C9H9ClF3N5 . It is an experimental compound and is not currently associated with any specific indication or application .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a trifluoromethyl group . The average molecular weight is 279.649, and the monoisotopic molecular weight is 279.049857635 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiplasmodial Properties
A study by Mphahlele, Mmonwa, and Choong (2017) focused on the synthesis and evaluation of novel acetamide derivatives for potential in vitro antiplasmodial properties against the Plasmodium falciparum strain. Through a series of chemical reactions, compounds exhibiting low toxicity and promising biological activity were identified, highlighting the chemical's potential in developing antimalarial treatments M. Mphahlele, M. M. Mmonwa, Y. Choong, 2017.
Anti-inflammatory Drug Design
Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, and Khanum (2020) synthesized a new indole acetamide derivative and evaluated its anti-inflammatory activity through in silico modeling. Their work provides insights into the structural basis for the compound's activity and its potential as a lead compound in designing new anti-inflammatory drugs F. H. Al-Ostoot, D. Geetha, Y. H. Mohammed, P. Akhileshwari, M. A. Sridhar, S. Khanum, 2020.
Antioxidant Activity
Gopi and Dhanaraju (2020) investigated the synthesis and antioxidant properties of various N-(substituted phenyl)-acetamide derivatives. Their findings suggest that these compounds exhibit considerable antioxidant activity, indicating their potential use in developing antioxidant therapies C. Gopi, M. Dhanaraju, 2020.
Comparative Metabolism Studies
Coleman, Linderman, Hodgson, and Rose (2000) conducted a study on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research provides valuable insights into the metabolic pathways and potential toxicological profiles of chloroacetamide-based compounds S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000.
Anticonvulsant Evaluation
Nath, Shaharyar, Pathania, Grover, Debnath, and Akhtar (2021) explored the anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. Their study indicates the potential of these derivatives in treating convulsions, offering a path towards new anticonvulsant agents R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, J. Akhtar, 2021.
Wirkmechanismus
Indole derivatives are a class of compounds that have been found to possess various biological activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, agonists, or antagonists of their target receptors .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of indole derivatives can vary widely and are influenced by factors such as the compound’s structure and the patient’s physiology .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O3S/c18-12-6-5-10(17(19,20)21)7-14(12)23-16(24)9-27(25,26)15-8-22-13-4-2-1-3-11(13)15/h1-8,22H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGSHYBFCJDOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

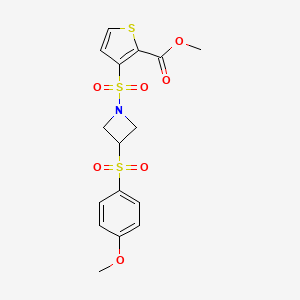
![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)
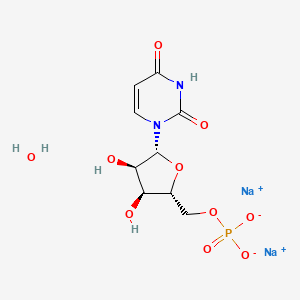
![(2Z)-2-(2,4-difluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2959158.png)
![Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2959159.png)
![Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate](/img/structure/B2959161.png)
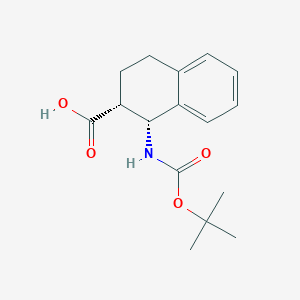

![N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide](/img/structure/B2959166.png)
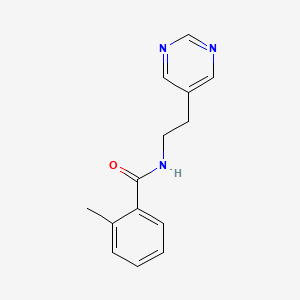
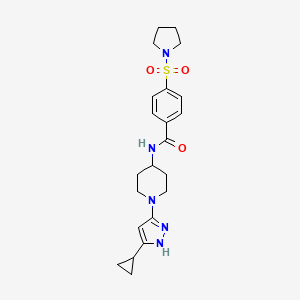
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B2959171.png)

![N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959173.png)